Butane-1,4-diamine;phosphoric acid
Description
Butane-1,4-diamine (C₄H₁₂N₂), commonly known as putrescine, is a linear aliphatic diamine with two primary amine groups at the terminal positions of a four-carbon chain . When combined with phosphoric acid (H₃PO₄), it forms a phosphate salt or adduct, enhancing its stability and solubility in aqueous systems. This compound plays critical roles in biological systems, including cell proliferation, DNA stabilization, and stress response modulation . Industrially, it serves as a precursor for polyamine derivatives and specialty chemicals .
Key properties of butane-1,4-diamine include:
Properties
CAS No. |
64283-50-7 |
|---|---|
Molecular Formula |
C4H18N2O8P2 |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C4H12N2.2H3O4P/c5-3-1-2-4-6;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |
InChI Key |
HSLBHNQPFLZWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CN.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butane-1,4-diamine can be synthesized through the hydrogenation of succinonitrile. This process involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst . Phosphoric acid can be prepared by the hydration of phosphorus pentoxide. This reaction involves the addition of water to phosphorus pentoxide, resulting in the formation of phosphoric acid .
Industrial Production Methods: On an industrial scale, butane-1,4-diamine is produced by the hydrogenation of succinonitrile. This method is efficient and yields high-purity butane-1,4-diamine . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This process results in the formation of phosphoric acid and calcium sulfate as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Butane-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form butane-1,4-dione, and it can be reduced to form butane-1,4-diol . Phosphoric acid can undergo condensation reactions to form polyphosphoric acids and can also react with bases to form phosphate salts .
Common Reagents and Conditions: Common reagents used in the reactions of butane-1,4-diamine include hydrogen gas for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions . Phosphoric acid reactions often involve reagents such as sulfuric acid and bases like sodium hydroxide .
Major Products Formed: The major products formed from the reactions of butane-1,4-diamine include butane-1,4-dione and butane-1,4-diol . Phosphoric acid reactions can produce polyphosphoric acids and phosphate salts .
Scientific Research Applications
Butane-1,4-diamine is used as a precursor in the synthesis of nylon 46 by reacting with adipic acid . It is also involved in the production of polyamines, which are essential for cell growth and function . Phosphoric acid is widely used in the production of fertilizers, detergents, and food additives . It is also used in the pharmaceutical industry for the preparation of various drugs and in the manufacture of dental cements .
Mechanism of Action
Butane-1,4-diamine exerts its effects by interacting with enzymes such as ornithine decarboxylase, which catalyzes the decarboxylation of ornithine to form putrescine . Phosphoric acid acts as a proton donor in various chemical reactions and can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Butane-1,4-diamine vs. Pentane-1,5-diamine (Cadaverine)
- Structure : Cadaverine has a five-carbon chain, increasing hydrophobicity compared to putrescine.
Enzymatic Activity :
Compound DAO Activity (mU) Source Butane-1,4-diamine 14.11 ± 0.99 Pentane-1,5-diamine 16.20 ± 1.20 Cadaverine exhibits slightly higher DAO activity, likely due to its extended chain improving enzyme binding .
- Applications : Both are volatile organic compounds (VOCs) in decomposing organisms, but cadaverine is more associated with putrefaction odors .
Butane-1,4-diamine vs. N-(3-Aminopropyl)butane-1,4-diamine (Spermidine)
Butane-1,4-diamine vs. N,N’-Bis(3-aminopropyl)butane-1,4-diamine (Spermine)
- Structure: Spermine contains two 3-aminopropyl groups (molecular weight: 202.34 g/mol), enhancing its polycationic nature .
- Enzymatic Activity : Minimal DAO activity (0.58 ± 0.10 mU) due to steric hindrance from branched substituents .
- Applications : Used in DNA condensation studies and as a redox modulator, contrasting with putrescine’s role in primary metabolism .
Butane-1,4-diamine;phosphoric Acid vs. Other Phosphate Salts
- Spermidine Phosphate : Stabilizes spermidine for lab use; similar phosphate interactions likely apply to putrescine-phosphoric acid complexes .
- Industrial Relevance : Phosphoric acid is used in dehydrating butane-1,4-diol to tetrahydrofuran (THF), but its role with butane-1,4-diamine remains less explored .
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